N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Description
Its structure features a thienopyrimidinone core substituted with three methyl groups at positions 3, 5, and 6, a sulfanylacetamide linker, and a pyridin-3-ylmethyl group at the acetamide nitrogen. The pyridinyl moiety may enhance solubility and bioavailability compared to purely aromatic substituents, while the trimethyl groups likely improve metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-11(2)25-15-14(10)16(23)21(3)17(20-15)24-9-13(22)19-8-12-5-4-6-18-7-12/h4-7H,8-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBPEZYENWJHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring and a thieno[2,3-d]pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 302.39 g/mol. The presence of sulfur in the structure suggests potential interactions in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism : It is hypothesized that the compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death.
- Case Study : A study involving similar thieno[2,3-d]pyrimidine derivatives demonstrated a significant reduction in tumor growth in xenograft models when treated with these compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thieno[2,3-d]pyrimidine derivatives have been reported to possess activity against a range of bacteria and fungi.
- In Vitro Studies : Research indicates that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Case Study : In one study, a derivative exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this class of compounds has been explored due to their ability to inhibit inflammatory mediators.
- Mechanism : The compound may modulate pathways involving cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), leading to decreased production of pro-inflammatory cytokines.
- Research Findings : Experimental models showed reduced edema and inflammatory markers upon treatment with related thieno[2,3-d]pyrimidine compounds .
Data Tables
Comparison with Similar Compounds
Research Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest its unique advantages:
- Trimethyl substitution on the thienopyrimidinone core could mitigate metabolic degradation pathways observed in ethyl- or butyl-substituted analogs .
Further studies should prioritize synthesizing this compound and evaluating its biological activity against kinase targets or microbial pathogens to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
